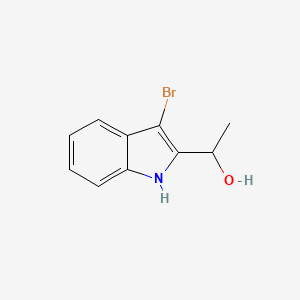

1-(3-Bromo-1H-indol-2-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

1-(3-bromo-1H-indol-2-yl)ethanol |

InChI |

InChI=1S/C10H10BrNO/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-6,12-13H,1H3 |

InChI Key |

YNFCOBSHKUMELA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2N1)Br)O |

Origin of Product |

United States |

Reduction of the Carbonyl:once the 2 Acetyl 3 Bromo 1h Indole is Obtained, the Carbonyl Group Can Be Reduced to a Secondary Alcohol Using Various Reducing Agents.

3 Stereoselective Synthesis of the Chiral Secondary Alcohol Center

The reduction of the prochiral ketone, 2-acetyl-3-bromo-1H-indole, results in the formation of a chiral center at the carbinol carbon of the 1-hydroxyethyl group. To synthesize a specific enantiomer of 1-(3-bromo-1H-indol-2-yl)ethanol, stereoselective reduction methods are required.

Chiral Reducing Agents: Asymmetric reduction can be achieved by modifying standard hydride reagents with chiral ligands. For example, the Corey-Bakshi-Shibata (CBS) reduction uses a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst derived from the amino acid proline. This method is highly effective for the enantioselective reduction of a wide range of ketones.

Biocatalysis: Enzymatic reductions offer an environmentally friendly and highly stereoselective alternative. A variety of keto-reductase enzymes, often from yeast or other microorganisms, can reduce ketones to chiral alcohols with high enantiomeric excess (ee). Recently, flavin-dependent monooxygenases (FDMOs) have been explored for the stereoselective oxidation of indoles, highlighting the potential of biocatalysis in creating chiral indole (B1671886) derivatives. nih.gov A suitable keto-reductase could be employed to reduce 2-acetyl-3-bromo-1H-indole to either the (R) or (S) enantiomer of the target alcohol, depending on the specific enzyme chosen.

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the indole nitrogen. The chiral auxiliary can direct the approach of the reducing agent to one face of the carbonyl group, leading to a diastereoselective reduction. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol.

Protective Group Chemistry for Indole Nitrogen and Hydroxyl Functionalities

The synthesis of specifically substituted indoles like this compound necessitates the strategic use of protecting groups to prevent unwanted side reactions at the indole nitrogen (N-H) and the hydroxyl (-OH) group of the ethanol substituent. quimicaorganica.org The indole N-H is acidic and nucleophilic, while the C3 position is highly nucleophilic, and the hydroxyl group is reactive towards many reagents. organic-chemistry.orgmdpi.comlibretexts.org

Nitrogen Protection: Protecting the indole nitrogen is crucial for several reasons, including enhancing stability under certain reaction conditions (especially acidic ones) and directing lithiation to specific positions of the indole nucleus. mdpi.org Common protecting groups for the indole nitrogen are arylsulfonyls, carbamates, and various alkyl or silyl (B83357) groups. mdpi.org

Sulfonyl Groups: Phenylsulfonyl (PhSO₂) and tosyl (Ts) groups are widely used. They are robust but can be removed under specific conditions. researchgate.net The N-phenylsulfonyl group, for instance, can direct bromination to the 3-position. core.ac.uk

Carbamates: The tert-butyloxycarbonyl (Boc) group is a common carbamate (B1207046) protector, valued for its stability and relatively mild removal conditions.

Alkyl and Silyl Groups: Benzyl groups are common, though their removal can require harsh conditions. mdpi.org The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an N,O-acetal that can be attached under mild conditions and removed with fluoride (B91410) ions or Lewis acids. acs.orgacs.org The bulky 9-phenylfluoren-9-yl (Pf) group has proven effective in preventing racemization at the α-center of amino acid derivatives and can be used for nitrogen protection. nih.gov The pivaloyl group is noted for its steric bulk, which can protect both the N-1 and C-2 positions of the indole ring simultaneously, although its removal is challenging. mdpi.org

Hydroxyl Protection: The hydroxyl group of the ethanol side chain must often be protected to prevent its interference in reactions such as organometallic additions or oxidations. libretexts.org Suitable protecting groups for alcohols are typically ethers, esters, or acetals. libretexts.org

Ethers: Phenylmethyl (benzyl) ethers are common and can be removed by catalytic hydrogenation. Trimethylsilyl (TMS) ethers are easily formed and cleaved under mild acidic conditions. libretexts.org

Esters: The hydroxyl group can be converted to an ester, which can be readily hydrolyzed back to the alcohol using acid or base. libretexts.org

Acetals: Reaction with 2,3-dihydropyran forms a tetrahydropyranyl (THP) acetal, which is stable to basic conditions but easily removed with aqueous acid. libretexts.org

Table 1: Selected Protecting Groups for Indole Nitrogen and Hydroxyl Functionalities

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Citations |

|---|---|---|---|---|---|

| Indole Nitrogen | Phenylsulfonyl | PhSO₂ or Ps | Phenylsulfonyl chloride, Base | Base-mediated (e.g., LDA, t-BuOK) | mdpi.orgresearchgate.netcore.ac.uk |

| Indole Nitrogen | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) | mdpi.org |

| Indole Nitrogen | [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH | Fluoride source (e.g., TBAF), Lewis acids (e.g., BF₃·OEt₂) | acs.orgacs.org |

| Indole Nitrogen | Pivaloyl | Piv | Pivaloyl chloride | Lithium diisopropylamide (LDA) | mdpi.org |

| Hydroxyl | Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Base | Mild acid (e.g., aq. HCl), Fluoride source | libretexts.org |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, Base | Catalytic hydrogenation (H₂, Pd/C) | libretexts.org |

| Hydroxyl | Tetrahydropyranyl | THP | 2,3-Dihydropyran, Acid catalyst | Aqueous acid | libretexts.org |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and green methodologies to minimize environmental impact. nih.govresearchgate.net This includes the use of catalytic reactions, which reduce waste by using substoichiometric amounts of reagents, and employing environmentally benign reaction media like water or avoiding solvents altogether. nih.govtandfonline.comtandfonline.com

Catalytic Transformations (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods are paramount in modern indole synthesis, offering high efficiency, selectivity, and atom economy. mdpi.comresearchgate.net

Transition Metal Catalysis: A vast array of transition metals, including palladium, rhodium, ruthenium, iron, and copper, are used to catalyze various C-C and C-N bond-forming reactions crucial for constructing and functionalizing the indole core. mdpi.comresearchgate.nettandfonline.com

Palladium: Palladium catalysis is one of the most powerful tools for indole synthesis. mdpi.com Reactions like the Heck, Suzuki, and Sonogashira couplings are used to build the indole scaffold or introduce substituents. thieme-connect.commdpi.com For instance, polysubstituted indoles can be synthesized from 3-bromo-2-indolyl phosphates via a regioselective Suzuki coupling to substitute the bromine atom. rsc.org Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides is another method to access related oxindole (B195798) structures. rsc.org

Rhodium, Ruthenium, and Iron: Rhodium catalysts are effective for the arylation of aryltriazoles to form 3-aryl indoles. tandfonline.com Ruthenium complexes can catalyze the cycloisomerization of 2-alkynylanilides. tandfonline.com Iron, being an inexpensive and abundant metal, is an attractive catalyst for reactions like the intramolecular C-H amination for indole synthesis. organic-chemistry.orgtandfonline.com

Copper: Copper catalysts are used for dehydrogenation reactions to form indoles from indolines and in tandem reactions for the assembly of the indole core. organic-chemistry.orgresearchgate.net

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy, complementary to metal catalysis, for the enantioselective synthesis of chiral indole derivatives. acs.orgnih.govbenthamdirect.com These small organic molecules can activate substrates through various mechanisms.

Brønsted Acids: Chiral phosphoric acids are effective catalysts for the enantioselective addition of indoles to various electrophiles. mdpi.com

Lewis Bases: Amino acids and their derivatives can act as versatile catalysts. nih.gov

Platform Molecules: The use of versatile starting materials like vinylindoles and indolylmethanols in organocatalytic asymmetric reactions allows for the construction of diverse and complex chiral indole-based heterocycles. acs.orgoaepublish.com For example, a stereoselective C-glycosylation of indole can be achieved using a pyridinium (B92312) hexafluorophosphate (B91526) organocatalyst. rsc.org

Table 2: Examples of Catalytic Transformations in Indole Synthesis

| Catalyst Type | Metal/Catalyst | Reaction Type | Substrates | Products | Citations |

|---|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | Suzuki Coupling | 3-Bromo-2-indolyl phosphates, Boronic acids | 3-Aryl-2-indolyl phosphates | rsc.org |

| Transition Metal | Palladium (Pd) | Intramolecular Cyclization | α-Bromo-propionanilides | 3-Substituted 2-oxindoles | rsc.org |

| Transition Metal | Rhodium (Rh) | C-H Functionalization | Indolines, Aryl boronic esters | C7-Arylated indolines | nih.gov |

| Transition Metal | Ruthenium (Ru) | Annulation | N-Aryl-2-aminopyridines, Sulfoxonium ylides | Functionalized indoles | tandfonline.com |

| Transition Metal | Iron (Fe) | Intramolecular C-H Amination | Azides | Indole-2-carboxylates | tandfonline.com |

| Organocatalyst | Chiral Phosphoric Acid | N-Alkylation | Indoles, Hydroxy isoindolinones | Chiral N-alkylated indoles | mdpi.com |

| Organocatalyst | Pyridinium hexafluorophosphate | C-Glycosylation | Indole, Glycosyl donor | C-Indolyl glycosides | rsc.org |

Solvent-Free or Aqueous Medium Reaction Conditions

Reducing or eliminating the use of volatile and often toxic organic solvents is a key principle of green chemistry. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, often with thermal or mechanical (grinding) energy input, can lead to higher efficiency, shorter reaction times, and simpler workup procedures. nih.govrsc.orgtandfonline.com

The condensation of indoles with aldehydes to form bis(indolyl)methanes can be achieved simply by heating the neat reactants. nih.gov

Highly functionalized benzazepines have been synthesized by the ring expansion of indoles with dialkylacetylene dicarboxylates under thermal, solvent-free, and catalyst-free conditions. rsc.org

A solvent- and metal-free method for the 3-chalcogenylation of indoles utilizes DMSO as an oxidant under microwave irradiation. acs.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, various strategies can overcome this limitation.

An innovative two-step synthesis of indole-2-carboxamides uses ethanol as a benign solvent, avoiding metal catalysts and harsh conditions. rsc.orgrsc.org

The Fischer indole synthesis, a classic method, can be catalyzed by SO₃H-functionalized ionic liquids in water, allowing for easy separation of the product and recycling of the catalyst. rsc.org

A dearomatization-rearomatization strategy has been developed for the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org

Recent research has even demonstrated the synthesis of 2-substituted indoles from ortho-azido styrylarenes inside living cells (an aqueous environment) using visible-light photocatalysis. acs.org

Table 3: Examples of Green and Sustainable Conditions for Indole Synthesis

| Condition | Reaction Type | Reactants | Catalyst/Promoter | Product | Citations |

|---|---|---|---|---|---|

| Solvent-Free | Addition | Indole, Aldehydes | CaO (for paraformaldehyde) | 1-[1-(1H-Indol-3-yl)alkyl]-1H-indoles | nih.gov |

| Solvent-Free | Ring Expansion | Indoles, Dialkylacetylene dicarboxylates | Thermal (no catalyst) | Functionalized benzazepines | rsc.org |

| Aqueous Medium | Fischer Indole Synthesis | Phenylhydrazines, Ketones/Aldehydes | SO₃H-functionalized ionic liquids | Various indoles | rsc.org |

| Aqueous Medium | Reductive Cross-Coupling | Indoles, Ketones | Not specified | N-Alkylated indoles | organic-chemistry.org |

| Benign Solvent (Ethanol) | Multicomponent Reaction/Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Acid-induced (no metal) | Indole-2-carboxamides | rsc.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of 1 3 Bromo 1h Indol 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(3-bromo-1H-indol-2-yl)ethanol would provide crucial information regarding the number of different types of protons and their neighboring environments. Key expected signals would include a singlet for the N-H proton of the indole (B1671886) ring, typically observed in the downfield region (δ 8.0-12.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the benzene (B151609) portion of the indole ring would appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on their coupling with adjacent protons. The methine proton of the ethanol (B145695) substituent, being adjacent to both an oxygen atom and the indole ring, would likely resonate as a quartet in the region of δ 4.5-5.5 ppm, coupled to the methyl protons. The methyl protons of the ethanol group would, in turn, appear as a doublet around δ 1.5-2.0 ppm.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | N-H (Indole) |

| ~7.2-7.8 | m | 4H | Ar-H |

| ~5.0 | q | 1H | CH-OH |

| ~1.7 | d | 3H | CH₃ |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the ten carbon atoms. The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 90-100 ppm. The carbons of the benzene ring would resonate in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitrogen (C2) and bearing the ethanol substituent would also be in the downfield region. The carbinol carbon (CH-OH) would be expected around δ 60-70 ppm, while the methyl carbon would be found in the upfield region (δ 20-30 ppm).

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C (Indole, quaternary) |

| ~130 | C (Indole, quaternary) |

| ~110-125 | CH (Aromatic) |

| ~95 | C-Br |

| ~145 | C-N |

| ~65 | CH-OH |

| ~25 | CH₃ |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methine proton (CH-OH) and the methyl protons (CH₃) would confirm their connectivity. It would also help in assigning the coupled protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the N-H proton to C2 and C3a, and from the methine proton of the ethanol group to C2 of the indole ring would be expected, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental formula, confirming the presence of one bromine, one nitrogen, and one oxygen atom, along with the correct number of carbon and hydrogen atoms.

Isotopic Pattern Analysis for Bromine Confirmation

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The observation of this distinct isotopic signature in the mass spectrum of this compound would provide definitive evidence for the presence of a single bromine atom in the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound, allowing for the identification of its functional groups and the nature of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum would be expected to exhibit characteristic peaks for the O-H group of the ethanol moiety, the N-H group of the indole ring, C-H bonds, C-N bonds, C-O bonds, and the C-Br bond. The position, intensity, and shape of these bands can also be influenced by intra- and intermolecular interactions, such as hydrogen bonding.

A hypothetical FT-IR data table for this compound is presented below, based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3300 | N-H stretch | Indole |

| ~3100-3000 | C-H stretch | Aromatic/Aliphatic |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Alcohol |

| ~1100 | C-N stretch | Indole |

| ~650 | C-Br stretch | Bromoalkane |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations. In the context of this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the indole ring's carbon skeleton and the C-Br bond. The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational landscape.

A hypothetical Raman data table for this compound is shown below.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | Aromatic C-H stretch | Indole |

| ~1615 | C=C stretch | Indole |

| ~1575 | Ring breathing mode | Indole |

| ~1010 | Ring breathing mode | Benzene moiety |

| ~650 | C-Br stretch | Bromoalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present. The indole nucleus in this compound is the primary chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The presence of the bromo and ethanol substituents on the indole ring can cause shifts in the absorption maxima (λmax) compared to the parent indole molecule, providing further insight into the electronic structure.

A hypothetical UV-Vis data table for this compound dissolved in a common solvent like ethanol is presented below.

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~220 | π → π | Indole |

| ~275 | π → π | Indole |

| ~290 | π → π* | Indole |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of information, including bond lengths, bond angles, and torsion angles. This data would definitively establish the molecule's conformation in the solid state. Furthermore, the crystal structure would reveal any supramolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, and potentially halogen bonding involving the bromine atom. These non-covalent interactions play a crucial role in the packing of molecules in the crystal lattice and can influence the material's bulk properties.

Chiroptical Methods for Stereochemical Assignment (if applicable)

The structure of this compound contains a stereocenter at the carbon atom of the ethanol moiety that is bonded to the indole ring, the hydroxyl group, and a methyl group. This means the compound can exist as a pair of enantiomers. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and assigning their absolute stereochemistry (R or S configuration). These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. If a sample of this compound is enantiomerically pure or enriched, its chiroptical spectrum will be non-zero, and the sign and intensity of the signals can be correlated with a specific stereoisomer, often with the aid of computational chemistry.

Chemical Reactivity and Derivatization Pathways of 1 3 Bromo 1h Indol 2 Yl Ethanol

Reactions at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring is a common site for functionalization, offering a route to modify the electronic properties and steric environment of the molecule. N-alkylation and N-acylation are two of the most fundamental transformations at this position.

N-alkylation of the indole ring typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can be critical to achieving high yields and minimizing side reactions, such as C3 alkylation.

N-acylation introduces an acyl group to the indole nitrogen, a transformation that can serve both as a means of protection and as a way to introduce further functionality. This reaction is often carried out using acyl chlorides or anhydrides in the presence of a base. While direct acylation of the indole nitrogen can be achieved, the C3 position is also susceptible to acylation, particularly under Friedel-Crafts conditions. However, chemoselective N-acylation can be accomplished using specific reagents and conditions. For instance, the use of thioesters as an acyl source in the presence of a base like cesium carbonate has been shown to be a mild and efficient method for the N-acylation of indoles.

The N-alkylation and N-acylation of 1-(3-bromo-1H-indol-2-yl)ethanol would lead to a variety of N-substituted derivatives. These modifications can significantly impact the biological activity and physical properties of the parent compound. For example, the introduction of different alkyl or acyl groups can modulate lipophilicity, which is a key parameter in drug design.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield (%) |

| 2,3-Diphenyl-5-methoxy-indole | Ethyl chloroformate | NaH | DMF | N-Ethoxycarbonyl-2,3-diphenyl-5-methoxy-indole | - |

| 2,3-Diphenyl-5-methoxy-indole | Chloroacetyl chloride | NaH | DMF | N-Chloroacetyl-2,3-diphenyl-5-methoxy-indole | - |

| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs2CO3 | Xylene | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 62 |

Note: The examples in this table are for related indole compounds and are illustrative of the potential reactions for this compound.

Transformations Involving the Bromine Substituent at C3

The bromine atom at the C3 position of the indole ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C3-bromo substituent on the indole ring makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org In the context of this compound, a Suzuki coupling would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C3 position. Typical conditions for a Suzuki coupling involve a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., DME/water, toluene/water). wikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction would introduce an alkynyl moiety at the C3 position of the indole core. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This would allow for the introduction of vinyl groups at the C3 position of the indole. The reaction conditions typically involve a palladium catalyst, a base, and a phosphine (B1218219) ligand. beilstein-journals.org

Table 2: Examples of Cross-Coupling Reactions on 3-Bromoindole Scaffolds

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reaction Type |

| 3-Bromoindole | Phenylboronic acid | Pd(OAc)2/PCy3 | - | - | 2-Phenylindole (via migration) | Moderate to High | Suzuki wikipedia.org |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 5-(N-Boc-pyrrol-2-yl)indazole | Good | Suzuki wikipedia.org |

| 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)2/PPh3 | TEA | - | 3-(n-Butyl acrylate)-N-methyl-1H-indazole | 53 | Heck beilstein-journals.org |

Note: The examples provided are for related 3-bromoindole and indazole systems and demonstrate the potential for similar reactivity with this compound.

While nucleophilic aromatic substitution (SNAr) is less common on electron-rich aromatic systems like indole, it can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups. wikipedia.org The bromine at the C3 position can be displaced by strong nucleophiles. However, for an unsubstituted indole ring, forcing conditions such as high temperatures and the use of strong bases and highly nucleophilic reagents might be necessary. The presence of the 1-hydroxyethyl group at the C2 position might also influence the reactivity of the C3 position towards nucleophilic attack.

Reactivity of the 1-Hydroxyethyl Side Chain

The 1-hydroxyethyl group at the C2 position offers another site for chemical modification. As a secondary alcohol, it can undergo a variety of classical alcohol reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetyl-3-bromo-1H-indole, using a range of oxidizing agents. Mild conditions, such as those employing pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be suitable to avoid over-oxidation or reaction with the indole ring.

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com Acid-catalyzed Fischer esterification with a carboxylic acid or reaction with an acyl chloride in the presence of a base are common methods. masterorganicchemistry.commasterorganicchemistry.com

Etherification: The formation of an ether linkage can be achieved through Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These transformations of the 1-hydroxyethyl side chain provide further avenues for creating a diverse library of derivatives of this compound, each with potentially unique properties and biological activities.

Table 3: Potential Reactions of the 1-Hydroxyethyl Side Chain

| Reaction Type | Reagent | Product Type |

| Oxidation | PCC, Dess-Martin periodinane | 2-Acetyl-3-bromo-1H-indole |

| Esterification | Carboxylic acid/acid catalyst, Acyl chloride/base | 1-(3-Bromo-1H-indol-2-yl)ethyl ester |

| Etherification | Alkyl halide/strong base | 1-(3-Bromo-1H-indol-2-yl)ethyl ether |

Note: This table outlines the expected reactivity based on general principles of organic chemistry.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol group in this compound is a prime site for oxidation to yield the corresponding ketone, 1-(3-bromo-1H-indol-2-yl)ethanone. This transformation is a fundamental process in organic synthesis, enabling the introduction of a carbonyl group that can serve as a handle for further functionalization.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and the presence of other sensitive functional groups within the molecule. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2), which is particularly effective for oxidizing allylic and benzylic alcohols. Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and Dess-Martin periodinane (DMP) are also highly efficient and mild alternatives that avoid the use of heavy metals.

For this compound, the indole nucleus is generally stable to these milder oxidizing conditions, allowing for selective oxidation of the alcohol. The resulting 1-(3-bromo-1H-indol-2-yl)ethanone is a valuable intermediate for the synthesis of more complex indole derivatives.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | 1-(3-bromo-1H-indol-2-yl)ethanone | Dichloromethane (DCM), Room Temperature |

| Manganese dioxide (MnO2) | 1-(3-bromo-1H-indol-2-yl)ethanone | Dichloromethane (DCM) or Chloroform (CHCl3), Reflux |

| Dess-Martin periodinane (DMP) | 1-(3-bromo-1H-indol-2-yl)ethanone | Dichloromethane (DCM), Room Temperature |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | 1-(3-bromo-1H-indol-2-yl)ethanone | Dichloromethane (DCM), -78 °C to Room Temperature |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a range of derivatives. These reactions are crucial for modifying the polarity and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, in the presence of a catalyst. Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid for Fischer esterification, or a base like pyridine (B92270) or triethylamine (B128534) when using acid chlorides or anhydrides. For instance, reaction with acetic anhydride would yield 1-(3-bromo-1H-indol-2-yl)ethyl acetate.

Etherification, the formation of an ether linkage, can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Alternatively, under acidic conditions, reaction with another alcohol can lead to ether formation, although this is less common for secondary alcohols due to competing elimination reactions.

Dehydration and Elimination Reactions

The secondary alcohol in this compound can be eliminated through dehydration to form the corresponding alkene, 3-bromo-2-vinyl-1H-indole. This reaction is typically promoted by strong acids, such as sulfuric acid or phosphoric acid, and heat. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of a proton from an adjacent carbon atom to form the double bond.

The regioselectivity of the elimination can be influenced by the reaction conditions. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the formation of the conjugated 3-bromo-2-vinyl-1H-indole is expected to be the favored outcome. Alternative, milder methods for dehydration include the use of reagents like Martin's sulfurane or the Burgess reagent.

Chiral Interconversions and Epimerization Studies

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers, (R)-1-(3-bromo-1H-indol-2-yl)ethanol and (S)-1-(3-bromo-1H-indol-2-yl)ethanol. The study of chiral interconversions and epimerization is important for understanding the stereochemical stability of the molecule and for the development of enantiomerically pure compounds.

Epimerization, the change in configuration at one of several stereogenic centers, can be induced under certain conditions. For instance, reactions that proceed through a planar intermediate, such as oxidation to the ketone followed by reduction, can lead to racemization if a non-stereoselective reducing agent is used. Alternatively, conditions that promote the formation of a carbocation at the chiral center can also lead to a loss of stereochemical integrity.

The separation of enantiomers can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic or crystallization techniques.

Electrophilic and Nucleophilic Reactions on the Indole Aromatic Ring (C4-C7)

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. While the C3 position is the most nucleophilic site in unsubstituted indole, the presence of the bromine atom at this position in this compound directs electrophilic attack to other positions on the ring. The C2 position is occupied, leaving the benzene (B151609) portion of the indole ring (C4-C7) as potential sites for substitution.

The directing effects of the existing substituents will influence the regioselectivity of these reactions. The fused pyrrole (B145914) ring generally directs incoming electrophiles to the C4 and C6 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic aromatic substitution on the indole ring is less common due to its electron-rich nature. However, under specific conditions, such as the presence of strong electron-withdrawing groups or through the formation of an aryne intermediate, nucleophilic substitution can occur.

Cyclization and Rearrangement Reactions Involving Multiple Functional Groups

The presence of multiple functional groups in this compound allows for a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of complex heterocyclic systems.

For example, intramolecular cyclization could occur between the hydroxyl group and the indole nitrogen under certain conditions, potentially forming a fused oxazine (B8389632) ring system. Alternatively, the bromine atom at the C3 position can participate in transition metal-catalyzed cross-coupling reactions. For instance, a Heck reaction with an appropriate alkene tethered to the hydroxyl group could lead to the formation of a new carbocyclic or heterocyclic ring fused to the indole core.

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, could potentially be induced if a carbocation is formed at the C2-substituent. This could lead to a ring expansion or contraction of the indole system, providing access to novel molecular scaffolds.

Computational and Theoretical Chemistry Investigations of 1 3 Bromo 1h Indol 2 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density functional theory equivalent, to provide detailed information about the electron distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. youtube.comstackexchange.com For 1-(3-Bromo-1H-indol-2-yl)ethanol, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized ground-state geometry. researchgate.net This process involves systematically adjusting the positions of the atoms until the lowest energy conformation is found. youtube.comnih.gov The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.38 | |

| C3-Br | 1.90 | |

| C2-C(ethanol) | 1.51 | |

| C(ethanol)-O | 1.43 | |

| N1-H1 | 1.01 | |

| **Bond Angles (°) ** | ||

| C3-C2-C(ethanol) | 128.5 | |

| C2-C3-Br | 125.0 | |

| C2-C(ethanol)-O | 110.5 | |

| Dihedral Angles (°) | ||

| C3-C2-C(ethanol)-O | 180.0 (anti) / ±60.0 (gauche) |

Note: These values are representative and based on standard bond lengths and angles for similar chemical environments.

Conformational Analysis and Potential Energy Surface Exploration

The ethanol (B145695) substituent in this compound introduces conformational flexibility due to rotation around the C2-C(ethanol) and C(ethanol)-O single bonds. organicchemistrytutor.com A conformational analysis would be performed to identify the various stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles and calculating the energy at each step to map out the potential energy surface. utdallas.edu The results would reveal the most stable conformer (the global minimum) and other low-energy conformers (local minima), which could co-exist at room temperature. Understanding the conformational landscape is vital as different conformers can exhibit distinct chemical and biological activities. researchgate.netnih.gov

Analysis of Electronic Properties and Reactivity Descriptors

Beyond molecular geometry, computational chemistry provides a wealth of information about the electronic nature of a molecule, which is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. biomedres.usresearchgate.net For this compound, the distribution and energies of these orbitals would be calculated to predict its reactivity patterns.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.10 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

| Ionization Potential (I) ≈ -EHOMO | 6.10 |

| Electron Affinity (A) ≈ -ELUMO | 1.25 |

| Chemical Hardness (η) = (I-A)/2 | 2.425 |

| Chemical Potential (μ) = -(I+A)/2 | -3.675 |

| Electrophilicity Index (ω) = μ²/2η | 2.78 |

Note: These values are representative and based on calculations for similar bromo-substituted indole (B1671886) derivatives. researchgate.netresearchgate.net

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. nih.gov It is an invaluable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the indole ring, indicating these as sites for electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms of the N-H and O-H groups, highlighting them as potential hydrogen bond donors. rsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.comwisc.eduyoutube.com It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) Lewis-type structures. A key application of NBO analysis is the study of hyperconjugative interactions, which involve charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov In the context of this compound, NBO analysis would be particularly useful for quantifying the strength of intermolecular hydrogen bonds. For instance, the interaction between a lone pair on the oxygen atom of a neighboring molecule (donor) and the antibonding orbital of the O-H or N-H bond (acceptor) can be analyzed to determine the stability of potential hydrogen-bonded dimers or aggregates. nih.gov

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These theoretical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are crucial for experimental characterization.

Methodologies such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to first optimize the molecular geometry of the compound. dntb.gov.ua Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR shielding tensors. modgraph.co.ukresearchgate.net These are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra.

Similarly, the vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. dntb.gov.ua These predicted spectra can help in assigning specific vibrational modes to the observed absorption bands.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative of typical results obtained from DFT calculations and is not based on published experimental data for this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 140.5 |

| C3 | - | 115.2 |

| C3a | - | 128.9 |

| C4 | 7.55 | 122.8 |

| C5 | 7.20 | 124.5 |

| C6 | 7.15 | 121.3 |

| C7 | 7.60 | 112.0 |

| C7a | - | 136.1 |

| CH(OH) | 5.10 | 65.8 |

| CH₃ | 1.65 | 23.4 |

| NH | 8.30 | - |

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table presents a selection of predicted vibrational modes and is for illustrative purposes.)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H Stretch |

| 3350 | O-H Stretch |

| 3060 | Aromatic C-H Stretch |

| 2970 | Aliphatic C-H Stretch |

| 1610 | C=C Stretch (Indole Ring) |

| 1450 | C-H Bending |

| 1050 | C-O Stretch |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in a solvent environment, which is not accessible through static quantum chemical calculations. These simulations solve Newton's equations of motion for a system containing the molecule of interest and a large number of solvent molecules, providing a trajectory of atomic positions over time.

To perform an MD simulation, a force field is required to describe the potential energy of the system. For a molecule like this compound, a combination of established force fields (e.g., AMBER, CHARMM) for the biomolecular-like indole core and parameterized terms for the specific functional groups would be used. The Automated Topology Builder (ATB) is an example of a repository that can facilitate the development of such molecular force fields. uq.edu.au

By analyzing the MD trajectory, several key aspects of the molecule's behavior in solution can be investigated:

Conformational Flexibility: The simulation can reveal the preferred rotational conformations around the C2-C(ethanol) bond and the flexibility of the ethanol side chain.

Solvation Structure: The distribution of solvent molecules around the solute can be characterized, identifying key solvation shells and specific interactions, such as hydrogen bonding between the molecule's NH or OH groups and the solvent.

Translational and Rotational Diffusion: The simulation can be used to calculate diffusion coefficients, which describe how the molecule moves and tumbles within the solvent.

Table 3: Illustrative MD Simulation Parameters for this compound in Water (Note: This table outlines a typical setup for an MD simulation and does not represent specific experimental results.)

| Parameter | Value/Description |

|---|---|

| Force Field | GROMOS54a7 with custom parameters |

| Solvent | SPC/E Water Model |

| Box Size | 5 nm x 5 nm x 5 nm cubic |

| Temperature | 298 K (isothermal-isobaric ensemble) |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Studies on Hydrogen Bonding Networks and Crystal Packing Motifs

The solid-state structure of this compound is dictated by the interplay of various intermolecular interactions, with hydrogen bonding being a primary determinant of the crystal packing. While a crystal structure for this specific compound is not publicly available, analysis of related bromo-indole derivatives provides a strong indication of the expected motifs. researchgate.netresearchgate.net

The molecule possesses both hydrogen bond donors (the indole N-H and the alcohol O-H) and a hydrogen bond acceptor (the oxygen atom of the alcohol group). This functionality allows for the formation of robust hydrogen-bonding networks. For instance, molecules can form dimers or chains through N-H···O or O-H···O interactions. researchgate.netresearchgate.net

Table 4: Typical Hydrogen Bond Geometries in Indole-Containing Crystal Structures (Note: This table provides representative data for hydrogen bonds found in the crystal structures of related indole derivatives and serves as an example.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H | H1 | O (hydroxyl) | 0.86 | 2.10 | 2.95 | 170 |

| O-H | H2 | O (hydroxyl) | 0.82 | 1.95 | 2.76 | 172 |

Structure Activity Relationship Sar Studies on Substituted Indoles: a Conceptual Framework

Theoretical Models for Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The biological activity of a molecule is intrinsically linked to its ability to interact with specific macromolecular targets, such as enzymes and receptors. These interactions are governed by the principles of molecular recognition, where the three-dimensional structure and electronic properties of the ligand (the small molecule) and the target's binding site dictate the affinity and specificity of binding. frontiersin.org

Theoretical models for ligand-target interactions provide a framework for understanding and predicting these molecular events. Key types of interactions include:

Hydrogen Bonding: The indole (B1671886) nitrogen (NH) can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within a binding site. nih.gov Conversely, carbonyl groups or other heteroatoms within the indole substituent can act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The aromatic carbocyclic ring of the indole nucleus is inherently hydrophobic and can engage in favorable interactions with nonpolar pockets within a protein. nih.govacs.org

π-π Stacking: The electron-rich π-system of the indole ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding site. numberanalytics.com

Electrostatic Interactions: Charged groups on the ligand can form salt bridges with oppositely charged residues in the target protein. researchgate.net

The specific combination and geometry of these interactions determine the ligand's binding mode and affinity. For instance, in the context of HIV-1 fusion inhibitors, indole-based compounds have been designed to bind within a hydrophobic pocket of the gp41 transmembrane glycoprotein. nih.govacs.org Similarly, N-substituted indole derivatives have been developed as inhibitors of the anti-apoptotic protein Mcl-1, with molecular modeling indicating key interactions within the P2 and R263 hot-spots of the protein. nih.gov

Influence of Indole Halogenation on Electronic and Steric Properties in Molecular Recognition

Halogenation of the indole ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a compound and thereby influence its biological activity. The introduction of a halogen atom, such as bromine at the C3 position, can have profound effects on both the electronic and steric characteristics of the molecule. mdpi.com

Electronic Effects:

Halogens are electronegative atoms that exert an electron-withdrawing inductive effect (-I effect). This can alter the electron density distribution across the indole ring system, influencing its reactivity and ability to participate in electronic interactions. numberanalytics.commdpi.com For example, halogenation can impact the pKa of the indole NH, potentially affecting its hydrogen bonding capabilities. numberanalytics.com Furthermore, the presence of a halogen can create a region of positive electrostatic potential on the opposite side of the C-X bond (where X is the halogen), known as a "sigma-hole," which can lead to favorable halogen bonding interactions with nucleophilic atoms in the binding site.

Steric Effects:

The size of the halogen atom (the steric bulk) also plays a critical role. The van der Waals radius increases down the halogen group (F < Cl < Br < I). Introducing a bulky substituent like bromine can either promote or hinder binding, depending on the topography of the target's binding pocket. A larger halogen may provide a better fit in a spacious pocket, leading to increased van der Waals interactions and higher affinity. Conversely, it could cause steric clashes in a more confined space, reducing binding affinity.

Role of the 1-Hydroxyethyl Side Chain in Modulating Molecular Interactions and Binding Affinities

The 1-hydroxyethyl side chain at the C2 position of the indole ring introduces several key features that can significantly influence a molecule's interaction with a biological target.

Hydrogen Bonding: The primary hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for the formation of crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor, which can substantially increase binding affinity and specificity. nih.gov

Chirality: The carbon atom to which the hydroxyl group is attached is a chiral center. This means that 1-(3-Bromo-1H-indol-2-yl)ethanol can exist as two enantiomers (R and S). It is common for biological targets to exhibit stereoselectivity, meaning one enantiomer will have a significantly higher affinity than the other due to a more favorable three-dimensional fit within the binding site.

Conformational Flexibility: The side chain has rotational freedom, allowing it to adopt different conformations to optimize its interactions within the binding pocket.

Studies on other classes of molecules have demonstrated a strong quantitative correlation between the number of hydroxyethyl (B10761427) groups and DNA binding affinity, underscoring the importance of this functional group in molecular recognition. nih.gov The ability of the 1-hydroxyethyl group to engage in specific hydrogen bonding interactions can be a determining factor in the potency of indole-based compounds.

Computational Docking and Scoring Methodologies for Hypothetical Biological Targets

In the absence of a known biological target for a novel compound like this compound, computational docking and scoring methodologies serve as powerful tools to hypothesize potential interactions and predict binding affinities against a range of known protein structures. youtube.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.comnih.gov The process involves:

Preparation of Ligand and Target: Three-dimensional structures of the ligand (this compound) and potential protein targets are prepared. This includes adding hydrogen atoms and assigning partial charges. mdpi.com

Defining the Binding Site: A specific region on the target protein, often a known active site or a predicted binding pocket, is defined for the docking simulation.

Conformational Sampling: The docking algorithm explores various possible conformations of the ligand and its orientation within the binding site.

Scoring: Each generated pose (ligand-protein complex) is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov

Scoring Functions:

Scoring functions are mathematical models that approximate the free energy of binding. They take into account various factors, including:

Force-Field Based: These functions calculate the van der Waals and electrostatic interaction energies.

Empirical: These functions use a set of weighted terms derived from experimental binding data to account for different types of interactions like hydrogen bonds, hydrophobic effects, and rotational entropy.

Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand complexes and represent the likelihood of certain intermolecular contacts.

Application to this compound:

For this compound, a virtual screening campaign could be conducted where the compound is docked against a library of protein structures representing various target classes (e.g., kinases, G-protein coupled receptors, etc.). acs.org The results would provide a ranked list of potential targets based on the predicted binding scores. These computational predictions can then guide experimental validation to identify the actual biological targets and elucidate the compound's mechanism of action. nih.gov

Applications As Research Probes and Chemical Building Blocks Excluding Prohibited Clinical/safety Data

Synthetic Precursor in the Total Synthesis of Complex Natural Products and Analogues

The strategic placement of a bromine atom at the C3 position and an ethanol (B145695) substituent at the C2 position makes 1-(3-Bromo-1H-indol-2-yl)ethanol a highly attractive intermediate for the synthesis of complex indole (B1671886) alkaloids and their analogues. The 3-bromo moiety serves as a versatile handle for a variety of powerful cross-coupling reactions, while the C2-ethanol group can be readily modified to construct intricate side chains or participate in cyclization reactions.

The C3-bromo group is amenable to numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in the construction of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups, Stille coupling for the introduction of stannanes, Heck coupling for alkenylation, and Buchwald-Hartwig amination for the formation of C-N bonds. nih.govresearchgate.netnih.govorganic-chemistry.org These reactions are pivotal in assembling the core structures of many complex natural products. The ability to use unprotected nitrogen-rich heterocycles like indoles in such couplings, though sometimes challenging, is highly desirable as it avoids additional protection and deprotection steps. nih.gov

The 2-(1-hydroxyethyl) substituent offers another dimension of synthetic utility. It can be oxidized to a 2-acetyl group, a common feature in many bioactive indole derivatives. researchgate.net This ketone functionality can then serve as a point for further elaboration, such as aldol (B89426) reactions, Wittig olefination, or the introduction of nucleophiles. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution or elimination reactions to form a vinyl group. This vinyl group can then participate in pericyclic reactions or further cross-coupling reactions.

The combination of these reactive sites allows for the stepwise and controlled construction of highly substituted and complex indole structures. For example, a synthetic strategy could involve an initial cross-coupling reaction at the C3 position, followed by modification of the C2 side chain and subsequent cyclization to form polycyclic indole alkaloids. The synthesis of various natural products has relied on key intermediates possessing a 3-halo-2-acyl or 3-halo-2-alkyl indole core, for which this compound is a logical precursor. nih.gov

Table 1: Potential Cross-Coupling Reactions at the C3-Position

| Coupling Reaction | Reagent | Resulting Bond |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C-C (Aryl/Vinyl) |

| Stille | Organostannane | C-C |

| Heck | Alkene | C-C (Alkene) |

| Sonogashira | Terminal alkyne | C-C (Alkyne) |

| Buchwald-Hartwig | Amine | C-N |

| Cyanation | Cyanide source | C-CN |

Table 2: Potential Functionalizations of the C2-Ethanol Side Chain

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP, Swern | Aldehyde or Ketone |

| Etherification | NaH, Alkyl halide | Ether |

| Esterification | Acyl chloride, Carboxylic acid | Ester |

| Conversion to Leaving Group | TsCl, MsCl | Tosylate, Mesylate |

| Dehydration | Acid catalyst | Alkene |

Scaffold for the Development of Chemical Biology Tools and Probes

The indole nucleus is a recurring motif in a vast number of biologically active compounds, making it an ideal scaffold for the development of chemical probes to investigate biological systems. nih.govmskcc.orgnih.govnorthwestern.edu Chemical probes, such as fluorescently labeled molecules, are indispensable tools for visualizing and understanding biological processes at the molecular level. mskcc.org this compound provides a versatile platform for the construction of such probes due to its dual functional handles.

The hydroxyl group of the ethanol side chain is a prime location for the attachment of reporter groups. Fluorescent dyes, for example, can be readily conjugated to the hydroxyl group via an ester or ether linkage. This allows for the creation of fluorescent probes that can be used in a variety of imaging techniques, such as fluorescence microscopy and flow cytometry. nih.govacs.orgnih.gov The choice of fluorophore can be tailored to the specific application, with options ranging from small organic dyes to larger, more photostable systems. acs.org The structural similarity of some indole-based fluorophores to natural amino acids like tryptophan can minimize perturbations to the biological system under study. nih.gov

The 3-bromo position offers a complementary site for modification. It can be used to attach linkers for immobilization on solid supports, which is useful for affinity chromatography and target identification studies. Alternatively, this position can be functionalized through cross-coupling reactions to introduce moieties that enhance binding affinity or selectivity for a particular biological target. The development of indole-based fluorescent probes for detecting specific ions or molecules, such as H₂O₂, has been demonstrated, showcasing the utility of this scaffold in sensor design. nih.govspectroscopyonline.com

The combination of these two functionalization points allows for the modular design of sophisticated chemical biology tools. For example, a fluorescent reporter could be attached at the C2-position, while a targeting moiety is installed at the C3-position, resulting in a probe that can specifically label and visualize a particular protein or cellular structure.

Building Block for the Construction of Advanced Organic Materials (e.g., Optoelectronic Materials, Sensors)

The electron-rich nature of the indole ring system makes it an excellent candidate for the construction of organic electronic materials, including conducting polymers and materials for optoelectronic devices. mdpi.comacs.org Polyindoles, in particular, have garnered interest due to their potential applications in sensors, electrochromic devices, and solar cells. rsc.orgresearchgate.net this compound is a promising monomer for the synthesis of functionalized polyindoles.

The 3-bromo substituent is a key feature for polymerization. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, the bromine atom can be used to link indole units together, forming a conjugated polymer backbone. The nature of the comonomer in the polymerization can be varied to fine-tune the electronic and optical properties of the resulting material.

The 2-(1-hydroxyethyl) group provides a means to modulate the physical properties of the polymer. For instance, the hydroxyl group can improve the solubility of the polymer in common organic solvents, which is often a challenge in the processing of rigid, conjugated polymers. Furthermore, this functional group can be used to introduce side chains that influence the polymer's morphology, thermal stability, and intermolecular interactions. The development of polyindole nanocomposites has shown that the incorporation of other materials can enhance properties like thermal stability and conductivity, suggesting that the ethanol group could also serve as a reactive site for grafting other components. researchgate.netacs.org The optical properties of indole derivatives are highly dependent on their substitution pattern, and thus, polymers derived from this compound could exhibit interesting photoluminescent or photoconductive properties. mdpi.comresearchgate.net

Model Compound for Mechanistic Studies in Catalysis and Reaction Development

The development of new and efficient catalytic reactions is a major focus of modern organic synthesis. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a given transformation. Substituted indoles like this compound can serve as valuable model compounds for such mechanistic investigations.

For example, in the context of palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond at the 3-position of the indole can be studied in detail. nih.govresearchgate.netacs.org The presence of the 2-(1-hydroxyethyl) group allows for the investigation of substituent effects on the catalytic cycle. Key questions that could be addressed include:

Electronic Effects: How does the electron-donating or -withdrawing nature of the C2 substituent influence the rate of oxidative addition of the C-Br bond to the palladium catalyst?

Steric Effects: Does the steric bulk of the C2 substituent hinder the approach of the catalyst or the coupling partner, thereby affecting the reaction efficiency? mdpi.com

Directing Group Effects: Can the hydroxyl group act as a directing group, coordinating to the catalyst and influencing the regioselectivity of the reaction?

Reaction Pathways: Does the presence of the C2 substituent open up alternative reaction pathways or lead to the formation of side products?

By systematically comparing the reactivity of this compound with that of simpler 3-bromoindoles (e.g., 3-bromoindole itself or 3-bromo-2-methylindole), researchers can gain valuable insights into the fundamental principles that govern these important transformations. Such studies are essential for the rational design of new catalysts and the development of more robust and selective synthetic methods. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-(3-Bromo-1H-indol-2-yl)ethanol?

- Methodology : The synthesis involves bromination of indole derivatives followed by functionalization. A common approach includes bromination using N-bromosuccinimide (NBS) or bromine in the presence of FeBr₃ to introduce the bromine atom at the 3-position of the indole ring. Subsequent hydroxymethylation can be achieved via formylation with formaldehyde under basic conditions (e.g., NaOH) .

- Key Considerations : Reaction temperature (0–25°C) and solvent choice (e.g., CH₃CN or EtOAc) significantly impact yield. Purification often requires recrystallization or chromatography .

Q. How is the molecular structure of this compound characterized?

- Methodology : Techniques include:

- X-ray crystallography : SHELX software is widely used for refinement .

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns (e.g., bromine at C3, hydroxymethyl at C2). IR identifies OH stretching (~3200–3600 cm⁻¹) .

- Example Data :

| Proton | δ (ppm) | Assignment |

|---|---|---|

| H-2 | 4.75 | CH₂OH |

| H-3 | 7.28 | Indole C3-H |

Q. What are the solubility and stability profiles of this compound?

- Findings : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability decreases under strong oxidizing conditions or prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in bromination steps?

- Contradiction Analysis : While NBS/FeBr₃ in CH₃CN achieves ~70% yield (25°C) , alternative methods using flow reactors improve efficiency (85% yield, 10°C) .

- Methodology : Design experiments comparing:

- Catalysts (FeBr₃ vs. AlCl₃).

- Solvent polarity (CH₃CN vs. EtOAc).

- Reaction time (12–72 hours).

- Recommendation : Use Design of Experiments (DoE) to identify critical parameters .

Q. What conflicting data exist regarding the compound’s biological activity, and how can they be reconciled?

- Data Conflicts : Some studies report antimicrobial activity (MIC = 8 µg/mL) , while others show negligible effects due to steric hindrance from the bromine atom .

- Resolution : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 3-chloro or unsubstituted indoles) and testing against standardized bacterial strains .

Q. How does the hydroxymethyl group influence interactions with biological targets?

- Mechanistic Insight : Molecular docking simulations reveal hydrogen bonding between the OH group and active-site residues (e.g., Tyr-342 in kinase targets). Competitive inhibition assays (IC₅₀ = 0.5 µM) support this .

- Experimental Design :

- Fluorescence quenching : To measure binding constants with proteins.

- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.